molecular formula C19H17ClN2O2S B12703074 Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride CAS No. 81466-83-3

Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride

Cat. No.: B12703074
CAS No.: 81466-83-3
M. Wt: 372.9 g/mol
InChI Key: KWCOIIDUTYRUCV-UHFFFAOYSA-N
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Description

Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride typically involves the formation of the thiazole ring followed by the introduction of the naphtho and methoxyphenyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the naphtho and methoxyphenyl groups via substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Catalysts: Various catalysts can be used to facilitate the reactions, including transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different naphthoquinone derivatives, while reduction may produce various reduced thiazole compounds.

Scientific Research Applications

Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in various industrial processes, including the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Pathways: Influencing various cellular pathways, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole-2-thiol: Another thiazole derivative with similar structural features.

    Thiazole-4-carboxylic acid: A thiazole compound with different functional groups.

Uniqueness

Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

CAS No.

81466-83-3

Molecular Formula

C19H17ClN2O2S

Molecular Weight

372.9 g/mol

IUPAC Name

2-(4-methoxyanilino)-4-methylbenzo[e][1,3]benzothiazol-5-ol;hydrochloride

InChI

InChI=1S/C19H16N2O2S.ClH/c1-11-17(22)15-6-4-3-5-14(15)16-18(11)24-19(21-16)20-12-7-9-13(23-2)10-8-12;/h3-10,22H,1-2H3,(H,20,21);1H

InChI Key

KWCOIIDUTYRUCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C3=C1SC(=N3)NC4=CC=C(C=C4)OC)O.Cl

Origin of Product

United States

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